molecular formula C5H4N2O6S B13877841 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid

5-nitro-6-oxo-1H-pyridine-3-sulfonic acid

Katalognummer: B13877841
Molekulargewicht: 220.16 g/mol
InChI-Schlüssel: FLKXLKXMQGXNRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-nitro-6-oxo-1H-pyridine-3-sulfonic acid is a heterocyclic compound that contains a pyridine ring substituted with nitro, oxo, and sulfonic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid typically involves a multi-step process starting from 3-nitropyridine. The key steps include:

    Oxidation: Conversion of the pyridine ring to include an oxo group.

    Sulfonation: Introduction of the sulfonic acid group.

A common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine. Further reactions lead to the formation of 5-nitropyridine-2-sulfonic acid, which can be converted to this compound through additional steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-nitro-6-oxo-1H-pyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonic acid group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.

    Substitution: Various nucleophiles can be used to substitute the sulfonic acid group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-6-oxo-1H-pyridine-3-sulfonic acid.

Wissenschaftliche Forschungsanwendungen

5-nitro-6-oxo-1H-pyridine-3-sulfonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and sulfonic acid groups on the pyridine ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C5H4N2O6S

Molekulargewicht

220.16 g/mol

IUPAC-Name

5-nitro-6-oxo-1H-pyridine-3-sulfonic acid

InChI

InChI=1S/C5H4N2O6S/c8-5-4(7(9)10)1-3(2-6-5)14(11,12)13/h1-2H,(H,6,8)(H,11,12,13)

InChI-Schlüssel

FLKXLKXMQGXNRI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC=C1S(=O)(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.